molecular formula C12H13Cl3O4 B12693355 4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate CAS No. 40583-17-3

4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate

Cat. No.: B12693355
CAS No.: 40583-17-3
M. Wt: 327.6 g/mol
InChI Key: VXWTVROLUSKWJR-UHFFFAOYSA-N
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Description

4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate is an organic compound with the molecular formula C12H13Cl3O4. It is a derivative of (2,4,5-trichlorophenoxy)acetic acid, where the acetic acid moiety is esterified with 4-hydroxybutanol. This compound is known for its applications in various fields, including agriculture and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate typically involves the esterification of (2,4,5-trichlorophenoxy)acetic acid with 4-hydroxybutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (2,4,5-trichlorophenoxy)acetic acid and 4-hydroxybutanol.

    Oxidation: The hydroxyl group in the butyl chain can be oxidized to form a carboxylic acid derivative.

    Substitution: The chlorine atoms on the phenoxy ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: (2,4,5-Trichlorophenoxy)acetic acid and 4-hydroxybutanol.

    Oxidation: 4-Carboxybutyl (2,4,5-trichlorophenoxy)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate has several scientific research applications:

    Agriculture: It is used as a herbicide to control the growth of unwanted plants.

    Chemistry: It serves as a precursor for the synthesis of other chemical compounds.

    Biology: It is used in studies related to plant growth regulation and hormone activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to the disruption of normal growth processes. The compound binds to auxin receptors, triggering a cascade of events that result in uncontrolled cell division and growth, ultimately leading to the death of the plant.

Comparison with Similar Compounds

Similar Compounds

  • (2,4,5-Trichlorophenoxy)acetic acid
  • (2,4,5-Trichlorophenoxy)acetic acid butoxyethanol ester
  • (2,4,5-Trichlorophenoxy)acetic acid monobutylene glycol ester

Uniqueness

4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate is unique due to its specific ester linkage with 4-hydroxybutanol, which imparts distinct chemical and physical properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various applications.

Biological Activity

4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate (CAS Number: 40583-17-3) is a chemical compound that has garnered attention due to its potential biological activities and environmental implications. This compound is a derivative of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), which has been widely studied for its herbicidal properties and potential toxicity.

Chemical Structure and Properties

  • Chemical Formula : C12H13Cl3O4
  • Molecular Weight : 319.59 g/mol
  • IUPAC Name : this compound

The structure features a trichlorophenyl moiety attached to an acetate group through a hydroxybutyl linker. This configuration is essential for its biological activity.

Research indicates that this compound exhibits various biological activities primarily through its interactions with cellular mechanisms:

Case Study 1: Endocrine Disruption

A study conducted on the effects of various chlorinated phenoxy compounds found that exposure led to altered reproductive behaviors in aquatic organisms. The compound's ability to bind to estrogen receptors was noted as a significant factor .

Case Study 2: Carcinogenicity Assessment

In a long-term study assessing the carcinogenic potential of herbicides including derivatives of 2,4,5-T, researchers found a correlation between exposure levels and the incidence of soft tissue sarcomas in rodents . Although direct evidence for this compound was not established, the findings suggest a need for further investigation into its carcinogenicity.

Toxicological Data

Study TypeFindingsReference
Acute ToxicityModerate toxicity observed in animal models
Chronic ExposureIncreased tumor incidence in long-term studies
Endocrine ActivityDisruption of hormonal pathways noted

Environmental Impact

The environmental fate of this compound has also been studied. Its persistence in soil and water systems poses risks to ecosystems:

  • Bioaccumulation Potential : The compound shows potential for bioaccumulation in aquatic organisms due to its lipophilic nature.
  • Degradation Pathways : Environmental studies indicate that microbial degradation is a significant pathway for the breakdown of this compound; however, metabolites may still retain biological activity .

Properties

CAS No.

40583-17-3

Molecular Formula

C12H13Cl3O4

Molecular Weight

327.6 g/mol

IUPAC Name

4-hydroxybutyl 2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C12H13Cl3O4/c13-8-5-10(15)11(6-9(8)14)19-7-12(17)18-4-2-1-3-16/h5-6,16H,1-4,7H2

InChI Key

VXWTVROLUSKWJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)OCCCCO

Origin of Product

United States

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